molecular formula C27H44ClNO7 B055276 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl CAS No. 114376-11-3

8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl

Número de catálogo B055276
Número CAS: 114376-11-3
Peso molecular: 530.1 g/mol
Clave InChI: QGRXRBJNZDDDHY-YHEOSNBFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl, also known as Epoxyketone, is a chemical compound that has been the subject of extensive scientific research. It is a labdane diterpenoid that has shown potential as an anti-cancer agent due to its ability to inhibit proteasome activity. In

Aplicaciones Científicas De Investigación

8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit proteasome activity, which is essential for the survival of cancer cells. Inhibition of proteasome activity leads to the accumulation of misfolded proteins and ultimately, cell death. 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl has also been shown to induce apoptosis in cancer cells.

Mecanismo De Acción

8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl inhibits proteasome activity by irreversibly binding to the active site of the proteasome. This leads to the accumulation of misfolded proteins and ultimately, cell death. 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl has been shown to selectively target cancer cells, leaving healthy cells unharmed.

Efectos Bioquímicos Y Fisiológicos

8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl has been shown to have anti-cancer effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl is its specificity for cancer cells, which reduces the risk of toxicity to healthy cells. It has also been shown to have potent anti-cancer effects at low concentrations. However, 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life, which may limit its effectiveness in vivo.

Direcciones Futuras

For research on 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl include exploring its potential as a treatment for specific types of cancer, investigating its anti-inflammatory effects, and improving its solubility and half-life. Other areas of research could include exploring the mechanism of action of 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl in more detail and identifying potential drug targets for combination therapy. Overall, 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl shows great promise as a potential anti-cancer agent and warrants further investigation.

Métodos De Síntesis

The synthesis of 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl involves the reaction of labd-14-en-8,13-diol with piperidine and acetic anhydride, followed by oxidation with m-chloroperbenzoic acid. This method has been reported to yield 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl in high purity and yield.

Propiedades

Número CAS

114376-11-3

Nombre del producto

8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl

Fórmula molecular

C27H44ClNO7

Peso molecular

530.1 g/mol

Nombre IUPAC

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 2-piperidin-1-ylacetate;hydrochloride

InChI

InChI=1S/C27H43NO7.ClH/c1-7-24(4)15-18(30)27(33)25(5)17(29)11-12-23(2,3)21(25)20(22(32)26(27,6)35-24)34-19(31)16-28-13-9-8-10-14-28;/h7,17,20-22,29,32-33H,1,8-16H2,2-6H3;1H/t17-,20-,21-,22-,24-,25-,26+,27-;/m0./s1

Clave InChI

QGRXRBJNZDDDHY-YHEOSNBFSA-N

SMILES isomérico

C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)O)OC(=O)CN4CCCCC4)(C)C)O)C)O)C=C.Cl

SMILES

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CN4CCCCC4)C)O)C.Cl

SMILES canónico

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CN4CCCCC4)C)O)C.Cl

Sinónimos

6-((piperidino)acetoxy)-7-desacetylforskolin
HL 706
HL-706
HL706

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.